Z-Gly-nva-OH
Description
Z-Gly-nva-OH (CAS: 42918-89-8) is a protected amino acid derivative widely used in pharmaceutical and biomedical research. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol . The compound features a benzyloxycarbonyl (Z) group protecting the amino terminus, a glycine (Gly) residue, and a norvaline (nva) residue, which is a non-proteinogenic branched-chain amino acid. This structure enhances its stability and utility in peptide synthesis, particularly in drug development and skincare formulations .
Key properties include:
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-2-6-12(14(19)20)17-13(18)9-16-15(21)22-10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
JOFRPFCSEYMUTH-LBPRGKRZSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-nva-OH typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected glycine with N-valerylalanine (nva) under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-nva-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as acyl chlorides and anhydrides.
Major Products
The major products formed from these reactions include various peptides and peptide derivatives, which are used in further chemical synthesis and research .
Scientific Research Applications
Z-Gly-nva-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-Gly-nva-OH involves the formation of stable peptide bonds through nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl group. This reaction is facilitated by the presence of coupling agents and occurs under mild conditions. The molecular targets include amino acids and peptides, which are modified to form new compounds with desired properties .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical differences between Z-Gly-nva-OH and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|---|
| This compound | 42918-89-8 | C₁₃H₁₇NO₄ | 251.28 | Z-protected Gly-norvaline | Pharmaceuticals, peptide synthesis |
| Z-DL-Nva-OH | 21691-44-1 | C₁₃H₁₇NO₄ | 251.30 | Racemic mixture (D/L-norvaline) | Research-grade biochemical studies |
| Z-Gly-Gly-Nva-OH | 63623-61-0 | C₁₆H₂₂N₂O₅ | 322.35 | Z-protected diglycine-norvaline | Extended peptide chain synthesis |
| Z-Gly-Gly-Ser-OH | 98352-76-2 | C₁₅H₁₉N₃O₇ | 353.33 | Z-protected diglycine-serine | Hydrophilic peptide design |
| Z-Glu-Gly-OH | Not provided | C₁₄H₁₆N₂O₇ | 324.29 | Z-protected glutamic acid-glycine | pH-sensitive drug delivery systems |
Notes:
- Stereochemical Variations : Z-DL-Nva-OH differs from this compound in stereochemistry (racemic vs. enantiomerically pure), impacting binding affinity in chiral environments .
- Chain Length and Polarity : Compounds like Z-Gly-Gly-Nva-OH and Z-Gly-Gly-Ser-OH exhibit increased hydrophilicity due to additional glycine or serine residues, expanding their utility in water-soluble formulations .
- Functional Groups : Z-Glu-Gly-OH contains a carboxylic acid side chain (from glutamic acid), enabling pH-responsive behavior .
Physicochemical Properties
- Solubility :
- Stability :
- Z-protected compounds generally exhibit superior stability against enzymatic degradation compared to unprotected analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
